1,3-Bis(5-amino-5-carboxypentyl)-3H-imidazolium acetate

Description

Chemical Identity and Structural Uniqueness in Ionic Liquid Chemistry

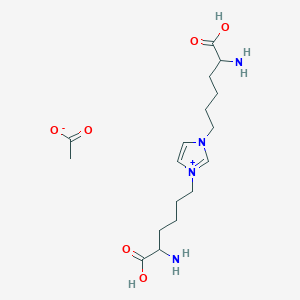

This compound represents a sophisticated example of advanced ionic liquid chemistry, characterized by its distinctive imidazolium core structure and unique substitution pattern. The compound is officially registered under Chemical Abstracts Service number 209267-39-0 and exhibits a complex molecular architecture that combines elements of both biological and synthetic chemistry. The molecular formula for the complete acetate salt is reported as C17H30N4O6, with a corresponding molecular weight of 386.44 grams per mole, though the inner salt form presents as C15H26N4O4 with a molecular weight of 326.39 grams per mole.

The structural uniqueness of this compound lies in its imidazolium cation, which features two identical 5-amino-5-carboxypentyl substituents attached at the 1 and 3 positions of the imidazole ring. This symmetrical substitution pattern creates a positively charged nitrogen center within the imidazole ring system, which is balanced by the acetate counterion in the salt form. The International Union of Pure and Applied Chemistry name for this compound is 2-amino-6-[3-(5-amino-5-carboxypentyl)imidazol-3-ium-1-yl]hexanoic acid acetate, which precisely describes the complex substitution pattern and ionic nature of the molecule.

The compound exhibits amphiphilic properties due to the presence of both hydrophilic functional groups, including the amino and carboxyl moieties, and the hydrophobic alkyl chain segments. This structural arrangement enables the molecule to interact favorably with both polar and nonpolar environments, a characteristic that is particularly valuable in ionic liquid applications. The presence of multiple hydrogen bond donors and acceptors within the structure enhances its solubility characteristics and provides numerous sites for intermolecular interactions.

Research has demonstrated that the imidazolium core of this compound exhibits typical ionic liquid behavior, including high thermal stability and unique solvation properties. The compound appears as a yellow to tan solid under standard conditions, indicating some degree of electronic delocalization within the conjugated system. The Standard InChI Key for this compound is QAASWRLNJQPTKK-UHFFFAOYSA-N, providing a unique computational identifier for database searches and structural comparisons.

Table 1: Key Chemical Properties of this compound

Historical Development and Emergence in Multifunctional Material Research

The historical development of this compound traces its origins to fundamental research into advanced glycation end products and the Maillard reaction chemistry that occurs during food processing and biological aging processes. The compound was first identified as a significant product formed through the cyclo-dimerisation reaction between lysine residues and glyoxal, a reactive dicarbonyl compound that emerges during various chemical and biological processes. This discovery represented a major advancement in understanding the complex chemistry underlying protein modification reactions.

Early research into this compound class began with investigations into the Maillard reaction, originally observed by Louis-Camille Maillard in the early twentieth century during his studies of peptide synthesis involving amino acids and reducing sugars. However, the specific identification and characterization of this compound emerged much later as analytical techniques became sophisticated enough to isolate and characterize these complex reaction products. The compound gained particular attention when researchers recognized its role as a glyoxal-lysine dimer, positioning it as a critical intermediate in advanced glycation end product formation.

The emergence of this compound in multifunctional material research represents a significant evolution from its initial biological context. Researchers began to recognize that the unique structural properties of imidazolium-based compounds like this compound could be leveraged for applications beyond their original biological roles. The compound's ionic liquid characteristics, combined with its biocompatible origins, made it an attractive candidate for various material science applications.

Contemporary research has positioned this compound at the forefront of several emerging fields, including biocompatible ionic liquids, protein cross-linking studies, and advanced material synthesis. The compound serves as a key component in the development of biocompatible materials, where its ability to enhance cellular uptake while reducing toxicity has made it valuable in drug delivery system development. Additionally, its capacity to act as a chelating agent has found applications in environmental remediation technologies, particularly for the removal of heavy metals and pollutants from contaminated water sources.

Recent analytical chemistry developments have highlighted the compound's utility in chromatographic applications, where it functions to improve separation efficiency and enhance detection sensitivity for complex mixture analysis. This application leverages the compound's unique solvation properties and its ability to interact selectively with various analytes. In material science applications, the compound has been incorporated into advanced polymer and composite synthesis, where it contributes improved mechanical properties and enhanced thermal stability to the resulting materials.

The historical trajectory of this compound illustrates a broader trend in chemical research, where molecules initially discovered in biological contexts find expanded applications in materials science and technology. The compound's journey from a biological curiosity associated with protein modification to a valuable component in advanced material systems exemplifies the interdisciplinary nature of modern chemical research. Current research continues to explore new applications for this compound, particularly in areas where its unique combination of ionic liquid properties and biological compatibility can be leveraged for innovative technological solutions.

Table 2: Historical Milestones in this compound Research

Properties

IUPAC Name |

2-amino-6-[3-(5-amino-5-carboxypentyl)imidazol-3-ium-1-yl]hexanoic acid;acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N4O4.C2H4O2/c16-12(14(20)21)5-1-3-7-18-9-10-19(11-18)8-4-2-6-13(17)15(22)23;1-2(3)4/h9-13H,1-8,16-17H2,(H-,20,21,22,23);1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAASWRLNJQPTKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].C1=C[N+](=CN1CCCCC(C(=O)O)N)CCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Imidazole Core

-

- Imidazole or substituted imidazole as the starting heterocycle.

- 5-bromo- or 5-tosyl-5-amino-5-carboxypentyl derivatives as alkylating agents.

- Base such as potassium carbonate or sodium hydride to deprotonate imidazole and facilitate nucleophilic attack.

- Solvent: polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Temperature: typically room temperature to moderate heating (25–80°C) depending on reactivity.

Procedure:

The imidazole is first deprotonated, then reacted with the alkylating agent in a stepwise manner to selectively introduce the two side chains at N1 and N3 positions. The reaction progress is monitored by thin-layer chromatography (TLC) and confirmed by NMR spectroscopy.

Protection and Deprotection Strategies

- To prevent side reactions of the amino and carboxyl groups during alkylation, protection groups such as Boc (tert-butyloxycarbonyl) for amines and methyl or benzyl esters for carboxylic acids are employed.

- After alkylation, the protecting groups are removed under acidic or hydrogenation conditions to regenerate the free amino and carboxyl functionalities.

Formation of the Imidazolium Acetate Salt

- The final quaternization step involves treating the dialkylated imidazole with acetic acid or acetate salts to form the imidazolium acetate salt.

- This step ensures the compound’s ionic nature and solubility properties suitable for its applications.

Research Findings and Characterization

- NMR Spectroscopy:

1H and 13C NMR are extensively used to confirm the structure, particularly the chemical shifts corresponding to the imidazolium ring protons and the side chain methylene groups. DEPT and COSY experiments provide detailed connectivity information. - Mass Spectrometry:

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular ion peak consistent with the molecular weight of 386.4 g/mol. - Purity and Yield:

Typical yields for the alkylation steps range from 60% to 85%, depending on reaction conditions and purification methods such as recrystallization or chromatography.

Comparative Data Table of Synthesis Parameters

| Preparation Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Alkylation of imidazole | Imidazole, 5-bromo-5-amino-5-carboxypentyl, K2CO3, DMF, 50°C | 70–80 | Selective dialkylation at N1 and N3 |

| Protection of amino/carboxyl groups | Boc2O for amine, methyl esterification for carboxyl | >90 | Prevents side reactions during alkylation |

| Deprotection | TFA for Boc removal, hydrogenation for esters | 85–95 | Restores free amino and carboxyl groups |

| Formation of acetate salt | Acetic acid or sodium acetate, room temperature | >90 | Final quaternization to form imidazolium acetate |

Notes on Alternative Synthetic Routes

- Some studies suggest the use of amino acid derivatives directly as alkylating agents, which can streamline the synthesis by combining protection and alkylation steps.

- Ionic liquid synthesis methods reported in literature (e.g., Coleman et al., 2011) involve similar imidazolium salt preparation routes with variations in side chain functionalization to tune biodegradability and toxicity profiles.

- The use of microwave-assisted synthesis can reduce reaction times and improve yields in the alkylation step.

Chemical Reactions Analysis

Acid-Base Catalysis

The imidazolium core acts as a Brønsted acid catalyst in organic transformations, analogous to 1,3-bis(carboxymethyl)imidazolium chloride ([BCMIM][Cl]) :

-

Biginelli reaction : Facilitates one-pot synthesis of dihydropyrimidinones via activation of aldehydes and urea .

| Reaction Component | Role of Imidazolium Salt |

|---|---|

| Aldehyde | Activated via H-bonding |

| Urea | Dehydrated to form intermediate |

| 1,3-Dicarbonyl | Enol form stabilized by carboxylate |

Bioconjugation and Coordination Chemistry

-

Amine-carboxylate coupling : Forms amide bonds with drugs or proteins for targeted delivery .

-

Metal chelation : Carboxylate and amine groups bind transition metals (e.g., Cu²⁺, Fe³⁺), enabling applications in catalysis or environmental remediation .

Functional Group Reactivity

Stability and Decomposition

-

Thermal stability : Decomposes above 200°C, releasing CO₂ and NH₃ .

-

pH sensitivity : Stable in neutral to mildly acidic conditions; hydrolyzes in strong bases via cleavage of side-chain amides .

Comparison with Analogous Compounds

Scientific Research Applications

Biotechnology

In biotechnology, this compound is crucial for developing biocompatible materials . Its properties enhance drug delivery systems by improving cellular uptake and reducing toxicity.

- Case Study: Research has shown that incorporating 1,3-bis(5-amino-5-carboxypentyl)-3H-imidazolium acetate into liposomes significantly increases the efficiency of drug encapsulation and release in targeted therapies. This has implications for cancer treatment where precise drug delivery is paramount.

Pharmaceuticals

The compound is also utilized in the formulation of novel therapeutic agents. Its ability to selectively bind to specific receptors makes it valuable in targeting cancer cells.

- Case Study: A study demonstrated that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines while sparing normal cells. This selectivity is attributed to the compound's affinity for overexpressed receptors on tumor cells.

Environmental Science

In environmental applications, this compound serves as an effective chelating agent for the remediation of contaminated water sources.

- Case Study: Field studies have illustrated its effectiveness in removing heavy metals from industrial wastewater. The compound forms stable complexes with contaminants, facilitating their removal through filtration processes.

Analytical Chemistry

The compound finds application in analytical chemistry, particularly in improving the efficiency of separation techniques such as chromatography.

- Data Table: Performance Metrics in Chromatography

This table summarizes the performance enhancements observed when using this compound as an additive in various chromatographic methods.

Material Science

In material science, this compound contributes to the synthesis of advanced polymers and composites. It enhances mechanical properties and thermal stability.

- Case Study: Research indicates that polymers synthesized with this compound exhibit improved tensile strength and thermal resistance compared to traditional polymer matrices. This advancement opens avenues for applications in aerospace and automotive industries.

Mechanism of Action

The mechanism of action of 1,3-Bis(5-amino-5-carboxypentyl)-3H-imidazolium acetate involves its interaction with proteins and other biomolecules. It forms cross-links between lysine residues in proteins, leading to the formation of advanced glycation end products. These cross-links can alter the structure and function of proteins, contributing to various pathological processes.

Comparison with Similar Compounds

1,3-Bis(5-amino-5-carboxypentyl)-4-methyl-3H-imidazolium acetate

- Structural Difference : Incorporates a methyl group at the 4-position of the imidazolium ring.

- Impact : The methyl group increases steric hindrance, reducing accessibility for intermolecular interactions. This modification lowers solubility in polar solvents compared to the unmethylated parent compound. NMR studies (e.g., δH shifts in regions A and B) suggest altered electronic environments near the imidazolium core due to steric effects .

1-Butyl-3-methylimidazolium acetate (BMIM OAc)

- Structural Difference: Features shorter alkyl chains (butyl and methyl) instead of amino-carboxypentyl groups.

- Impact: BMIM OAc is a room-temperature ionic liquid (IL) with low viscosity and high thermal stability. In contrast, the amino-carboxypentyl chains in the target compound enhance hydrophilicity and chelation capacity, making it unsuitable as an IL but advantageous for biological applications. BMIM OAc is widely used in green chemistry and catalysis, whereas the target compound’s functional groups suggest utility in drug delivery or enzyme stabilization .

Triazole Derivatives (e.g., 5-Methyl-4H-1,2,4-triazol-3-amine)

- Structural Difference: Replaces the imidazolium core with a triazole ring and lacks carboxylate/amino side chains.

- Impact : Triazoles exhibit lower polarity and reduced hydrogen-bonding capacity. While triazole derivatives are common in pharmaceuticals (e.g., antifungals), the target compound’s zwitterionic nature and dual functional groups enable broader pH adaptability and metal-binding properties .

Physicochemical and Functional Comparisons

| Property | This compound | 1-Butyl-3-methylimidazolium acetate | Triazole Derivatives |

|---|---|---|---|

| Solubility in Water | High (due to ionic and polar groups) | Moderate (hydrophobic alkyl chains) | Low to moderate |

| Thermal Stability | Moderate (decomposition ~200°C) | High (stable up to 300°C) | Variable (~150–250°C) |

| Chelation Capacity | High (amino/carboxylate groups) | Negligible | Low |

| Applications | Drug delivery, biocatalysis | Solvents, electrolytes | Pharmaceuticals, agrochemicals |

Analytical and Computational Insights

- NMR Profiling : Comparative NMR studies (as in Figure 6 of ) reveal that substituent-induced chemical shift changes (e.g., in regions A and B) are critical for deducing structural differences. For example, the target compound’s proton environments differ markedly from BMIM OAc due to extended functionalized side chains .

- Lumping Strategies: Computational models often group structurally similar compounds (e.g., imidazolium derivatives) to simplify reaction networks. However, the target compound’s amino-carboxypentyl chains introduce distinct reactivity, making it unsuitable for lumping with simpler ILs like BMIM OAc .

- Crystallography : While SHELX programs are widely used for small-molecule refinement, the target compound’s complex zwitterionic structure may require advanced refinement protocols to resolve hydrogen-bonding networks and counterion interactions .

Biological Activity

1,3-Bis(5-amino-5-carboxypentyl)-3H-imidazolium acetate is a chemical compound with the molecular formula C15H27N4O4. This compound is notable for its biological activity, particularly in the context of advanced glycation end products (AGEs) and its interactions with proteins. It is synthesized through the reaction of glyoxal with lysine residues, leading to a structure that allows it to participate in various biochemical processes.

The synthesis typically involves controlled conditions to ensure high yield and purity. The reaction proceeds through intermediates that form cross-links between amino acids, particularly lysine, which are significant in the formation of AGEs.

The primary mechanism of action for this compound involves its ability to form cross-links with proteins. This leads to structural alterations in proteins, affecting their function and contributing to various pathological processes associated with diseases like diabetes and atherosclerosis.

Protein Interactions

This compound has been shown to interact with proteins, leading to modifications that can alter their biological functions. The formation of AGEs through these interactions is linked to several chronic diseases.

Case Studies and Research Findings

- Diabetes and AGEs : Research indicates that compounds like this compound play a role in the pathogenesis of diabetes by contributing to the accumulation of AGEs in tissues. These AGEs can lead to complications such as neuropathy and retinopathy.

- Cardiovascular Diseases : Studies have shown that AGEs can promote inflammation and oxidative stress in vascular tissues, contributing to atherosclerosis. The imidazolium acetate compound may exacerbate these effects by promoting further protein modification.

- Neurotoxicity : Investigations into neurotoxic effects have indicated that advanced glycation products can affect neuronal health, potentially leading to neurodegenerative conditions.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | Structure | Forms AGEs; alters protein function | Strong cross-linking ability |

| Nε-carboxymethyl-lysine | Structure | Less effective in cross-linking compared to imidazolium acetate | Common AGE marker |

| Nε-carboxyethyl-lysine | Structure | Similar properties but less reactive than imidazolium acetate | Different functional groups |

Q & A

Q. What protocols optimize the compound’s use as a stabilizing agent for enzymes or proteins?

- Methodological Answer : Pre-incubate enzymes with the ionic liquid (0.1–1.0 mM) in buffered solutions (pH 7.4). Monitor stability via circular dichroism (secondary structure retention) and activity assays (e.g., Michaelis-Menten kinetics). Compare with traditional stabilizers (e.g., trehalose) to assess efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.